molecular formula C41H66O13 B14079143 Mateglycoside C

Mateglycoside C

Cat. No.: B14079143
M. Wt: 767.0 g/mol
InChI Key: HHLLWOLRTKVFBS-UHSBLNTFSA-N
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Description

Mateglycoside C is a bioactive compound isolated from plants of the genus Ilex, such as Ilex kudingcha and Ilex aquifolium. It belongs to the mateglycoside family, characterized by triterpenoid or saponin-like structures with glycosidic linkages.

Properties

Molecular Formula

C41H66O13

Molecular Weight

767.0 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aS,6bR,9R,10S,12aR)-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate

InChI

InChI=1S/C41H66O13/c1-20-9-14-41(36(50)54-35-33(49)31(47)30(46)24(17-42)52-35)16-15-39(5)22(28(41)21(20)2)7-8-26-37(3)12-11-27(53-34-32(48)29(45)23(44)18-51-34)38(4,19-43)25(37)10-13-40(26,39)6/h7,20-21,23-35,42-49H,8-19H2,1-6H3/t20-,21+,23+,24-,25?,26?,27+,28?,29+,30-,31+,32-,33-,34+,35+,37+,38+,39-,40-,41+/m1/s1

InChI Key

HHLLWOLRTKVFBS-UHSBLNTFSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)C2[C@H]1C)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1C)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O

Origin of Product

United States

Preparation Methods

Mateglycoside C is typically extracted from the leaves of Ilex paraguariensis using methanol. The methanolic extract is then partitioned into an ethyl acetate and water mixture to obtain an ethyl acetate-soluble fraction. This fraction is further purified to isolate this compound as a white powder . The molecular formula of this compound is C41H66O13 .

Chemical Reactions Analysis

Structural Characterization and Key Functional Groups

Mateglycoside C’s structure includes:

  • Aglycone : 23-hydroxyoleanolic acid (a pentacyclic triterpene).

  • Glycosylation : A 3-O-linked α-L-arabinospyranosyl unit and a 28-O-linked β-ᴅ-glucopyranosyl ester (Table 1).

PropertyDescription
Molecular FormulaC₄₁H₆₆O₁₃
Key MS Fragments ([M-H]⁻)m/z 765 → m/z 603/585 (loss of hexose), m/z 471 (aglycone + pentose)
Glycosidic Linkages3-O-α-L-arabinospyranosyl, 28→1-β-ᴅ-glucopyranosyl ester

Acid-Catalyzed Hydrolysis

  • Glycosidic Bonds : The α-L-arabinospyranosyl and β-ᴅ-glucopyranosyl linkages undergo acid hydrolysis (e.g., with HCl/MeOH), yielding oleanolic acid and monosaccharides. This is typical of saponins .

  • Ester Groups : The 28-O-glucopyranosyl ester is stable under mild acidic conditions but cleaved under stronger acidic or alkaline conditions .

Enzymatic Hydrolysis

  • Glycosidases (e.g., β-glucosidases) selectively cleave β-ᴅ-glucopyranosyl esters, releasing the aglycone. Enzymatic specificity for α- vs. β-linkages is well-documented in glycoside chemistry .

Stereoselective Glycosylation Mechanisms

The synthesis of analogous saponins involves direct catalytic glycosylation (e.g., Au(I)/AgOTf systems), which favors α-selectivity (>30:1 α:β ratio) for glucopyranosyl donors . Computational studies on similar systems reveal:

  • Transition States : Concerted Sₙ2-like mechanisms for β-mannosides vs. dissociative pathways for α-mannosides (Fig. 1) .

  • Secondary KIEs : Experimental ¹³C kinetic isotope effects (KIEs) of 1.005–1.025 align with computed values, confirming mechanistic differences between α/β-glycoside formation .

Figure 1: Mechanism of Glycosylation (Representative Example)

PathwayMechanism¹³C KIESelectivity
β-GlycosideBimolecular (Sₙ2-like)1.018–1.023High α-ratio
α-GlycosideOxocarbenium ion intermediate1.005–1.010Low α-ratio

Oxidation and Functionalization

  • Aglycone Modification : The 23-hydroxy group on oleanolic acid can undergo oxidation to a ketone or esterification, altering bioactivity .

  • Glycan Engineering : The arabinospyranosyl unit is susceptible to periodate oxidation, cleaving vicinal diols to generate aldehydes for further conjugation .

Mass Spectrometric Fragmentation Patterns

LC-MSn analysis ( ) reveals characteristic cleavage pathways:

  • Loss of Hexose : m/z 765 → 603/585 (cleavage of β-ᴅ-glucopyranosyl ester).

  • Aglycone Release : m/z 471 (remaining hydroxyoleanolic acid + pentose).

  • Cross-Ring Cleavages : Observed in MS³ spectra, indicative of 4,6-benzylidene-protected glycans .

Comparative Reactivity with Analogues

This compound’s α-L-arabinospyranosyl unit shows distinct reactivity compared to β-linked isomers:

  • Hydrogen Bonding : The α-configuration reduces H-bonding with acceptors, favoring dissociative mechanisms .

  • Steric Effects : Bulkier α-substituents slow nucleophilic attack at C-3, as shown in computational models .

Synthetic Challenges and Strategies

  • Regioselectivity : Protecting group strategies (e.g., benzylidene acetals) are critical to direct glycosylation to C-3 vs. C-28 .

  • Coupling Efficiency : Multi-step sequences (e.g., deacetylation → glycosylation) yield oligosaccharides but face diminishing returns due to steric bulk .

Biological Implications of Chemical Modifications

  • Cytotoxicity : Modifications at C-23 or glycan removal significantly alter activity, with IC₅₀ values shifting from nM to μM ranges .

  • Solubility : Ester hydrolysis increases hydrophilicity, enhancing bioavailability .

Mechanism of Action

Mateglycoside C exerts its effects by inhibiting the accumulation of triglycerides in cells. It targets enzymes involved in lipid metabolism, such as pancreatic lipase, thereby reducing the absorption of dietary fats . This mechanism is beneficial for managing conditions like hyperlipidemia and obesity.

Comparison with Similar Compounds

Research Findings and Pharmacological Implications

  • Biosynthetic Flexibility : The variability in compound distribution (Table 1) suggests adaptive biosynthesis in response to environmental stressors, which could inform cultivation strategies for optimized metabolite yield .
  • Pharmacological Gaps : Direct studies on this compound are sparse, but its structural kinship to Mateglycoside A and Matesaponin 4 implies shared bioactivities, such as anti-inflammatory effects mediated via NF-κB inhibition .

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